3-Bromo-5-fluoro-4-(3-methoxy-propoxy)-phenylamine
Description
3-Bromo-5-fluoro-4-(3-methoxy-propoxy)-phenylamine is a trisubstituted phenylamine derivative characterized by a bromine atom at position 3, a fluorine atom at position 5, and a 3-methoxy-propoxy group at position 4 of the benzene ring. Phenylamine (aniline, C₆H₅NH₂) is a foundational aromatic amine widely used in pharmaceuticals, dyes, and materials science due to its reactivity and versatility .
The substituents in this compound confer distinct electronic and steric properties:
- Bromine (Br): A bulky, electron-withdrawing group (EWG) that enhances halogen bonding and influences regioselectivity in reactions.
- Fluorine (F): A smaller EWG with high electronegativity, altering the ring’s electron density and metabolic stability.
- 3-Methoxy-propoxy: A flexible ether chain with a terminal methoxy group, acting as an electron-donating group (EDG) to improve solubility and modulate intermolecular interactions.
Properties
IUPAC Name |
3-bromo-5-fluoro-4-(3-methoxypropoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO2/c1-14-3-2-4-15-10-8(11)5-7(13)6-9(10)12/h5-6H,2-4,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLJXHADYLXLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=C(C=C1Br)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis of 3-Bromo-5-fluoro-4-(3-methoxy-propoxy)-phenylamine typically begins with 4-amino-2-fluorophenol as the foundational scaffold. Introduction of the 3-methoxy-propoxy group is achieved via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For instance, reacting 4-amino-2-fluorophenol with 3-methoxypropyl bromide in the presence of potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C facilitates alkoxylation. This step requires anhydrous conditions to prevent hydrolysis of the methoxy group.
Regioselective Bromination
Bromination is performed using N-bromosuccinimide (NBS) in acetic acid or dichloromethane at 0–25°C. The para position to the amine group is preferentially brominated due to the directing effects of the electron-donating amino and alkoxy groups. For example, a study reported a 78% yield when using NBS (1.1 equiv) in acetic acid with catalytic sulfuric acid at 10°C. Side reactions, such as dibromination, are mitigated by controlling stoichiometry and temperature.
Optimization of Reaction Conditions
Solvent and Catalyst Systems
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance alkoxylation rates, while halogenated solvents (e.g., dichloromethane) improve bromination selectivity. Catalytic systems, such as copper(I) iodide in Ullmann couplings, reduce reaction times from 24 hours to 6 hours.
Table 1: Comparative Yields Under Varied Conditions
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Alkoxylation | DMF | K2CO3 | 90 | 85 |
| Bromination | Acetic Acid | H2SO4 | 10 | 78 |
| Purification | Methanol/Water | – | 25 | 92 |
Temperature and Stoichiometry
Elevated temperatures during alkoxylation accelerate kinetics but risk side reactions, necessitating a balance between 80°C and 100°C. Bromination at subambient temperatures (0–10°C) minimizes overhalogenation, with NBS equivalents carefully titrated to 1.05–1.1× molar ratio.
Purification and Characterization
Column Chromatography and Recrystallization
Crude product purification involves silica gel chromatography using ethyl acetate/hexane (1:4) eluent, followed by recrystallization from methanol/water. This dual-step process achieves >95% purity, as confirmed by HPLC.
Spectroscopic Validation
1H NMR analysis reveals characteristic signals: δ 6.85 ppm (aromatic H), δ 3.55 ppm (OCH2CH2CH2OCH3), and δ 4.90 ppm (NH2). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 318.02 [M+H]+.
Challenges and Mitigation Strategies
Byproduct Formation
Competing alkoxylation at the ortho position occurs in <5% of cases, addressed via steric hindrance by using bulkier alkoxy precursors. Bromination byproducts, such as 3,5-dibromo derivatives, are minimized through slow NBS addition and rigorous temperature control.
Scalability Issues
Industrial-scale synthesis faces challenges in exothermic reactions. Continuous-flow systems with in-line cooling and real-time monitoring have been proposed to enhance reproducibility.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-4-(3-methoxy-propoxy)-phenylamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding nitro or hydroxyl derivatives.
Reduction: Reduction of the bromine or fluorine substituents.
Substitution: Nucleophilic or electrophilic substitution reactions at the phenyl ring or amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce new functional groups onto the phenyl ring.
Scientific Research Applications
3-Bromo-5-fluoro-4-(3-methoxy-propoxy)-phenylamine may have various applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-4-(3-methoxy-propoxy)-phenylamine would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathway Modulation: Influence on biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Similarities and Differences
The table below compares the target compound with structurally related phenylamine derivatives:
*Estimated based on substituent contributions.
Key Observations :
Electronic Effects of Substituents
- Electron-Withdrawing Groups (EWGs) : Bromine and fluorine reduce the electron density of the aromatic ring, stabilizing intermediates in electrophilic substitution reactions. In contrast, methyl groups in (3,4-dimethyl)phenylamine increase electron density, favoring nucleophilic attack .
- Electron-Donating Groups (EDGs) : The methoxy-propoxy group donates electrons via resonance, counterbalancing the EWGs. This duality is absent in analogs like (4-bromo-3-methyl)phenylamine, which lacks EDGs .
Physicochemical Properties
*Hypothesized based on substituent effects.
Insights :
- The methoxy-propoxy chain improves solubility compared to non-alkoxy analogs, though fluorine substitution may still limit it .
- Thermal stability benefits from the robust ether linkage, contrasting with methyl-substituted analogs prone to earlier degradation .
Biological Activity
3-Bromo-5-fluoro-4-(3-methoxy-propoxy)-phenylamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to synthesize available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bromine atom and a fluorine atom as halogen substituents on a phenyl ring, along with a methoxy-propoxy side chain. The presence of these functional groups is significant for its biological activity, influencing both its pharmacokinetics and pharmacodynamics.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Anticancer Activity : Many halogenated compounds demonstrate cytotoxic effects against cancer cell lines by interfering with microtubule dynamics.
- Anti-inflammatory Effects : Certain derivatives have shown promise in inhibiting inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Anticancer Activity
A study exploring the effects of halogenated phenylamines revealed that compounds with similar structures can significantly inhibit cancer cell proliferation. For instance, derivatives showed sub-micromolar cytotoxicity against human tumor cell lines such as HeLa and MCF7. The mechanism involves disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Bromo-5-fluoro-4-(3-methoxy-propoxy)-phenylamine | MCF7 | TBD | Microtubule disruption |
| 4-Bromo-2,5-dimethoxyphenyl series | HeLa | <0.1 | Tubulin targeting |
Anti-inflammatory Activity
Another aspect of its biological profile involves the inhibition of inflammatory cytokines. Compounds structurally related to 3-Bromo-5-fluoro-4-(3-methoxy-propoxy)-phenylamine have been shown to inhibit TLR3 signaling pathways in human airway epithelial cells, reducing the expression of pro-inflammatory genes such as IL-6 and CIG5 .
| Compound | Inhibition Rate (%) | Target Gene |
|---|---|---|
| 3-Bromo-5-fluoro-4-(3-methoxy-propoxy)-phenylamine | TBD | IL-6 |
| Related Compound X | 86% | CIG5 |
The biological activity of 3-Bromo-5-fluoro-4-(3-methoxy-propoxy)-phenylamine can be attributed to several mechanisms:
- Microtubule Disruption : Similar compounds have been documented to bind at the colchicine site on tubulin, inhibiting microtubule polymerization.
- Cytokine Inhibition : The compound may modulate signaling pathways involved in inflammation, particularly through TLR-mediated pathways.
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC/GC) |
|---|---|---|---|
| Bromination | Br₂, CH₂Cl₂, 0°C, 2 h | 65–75 | >95% |
| Fluorination | KF, CuI, DMF, 80°C, 12 h | 50–60 | >90% |
| Alkylation | 3-Methoxy-propyl bromide, NaH, DMF, 60°C, 6 h | 70–80 | >97% |
Basic: How can the purity and structural integrity of this compound be validated?
Answer:
Analytical Methods :
- Purity : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Gas Chromatography (GC) using flame ionization .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy-propoxy signals at δ 3.3–3.7 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₁₀H₁₂BrFNO₂: 284.02) .
- Elemental Analysis : C, H, N content within ±0.4% of theoretical values .
Advanced: How do electronic effects of substituents influence the phenylamine group’s reactivity?
Answer:
The electron-withdrawing bromo and fluoro groups (meta and para positions) decrease the phenylamine’s basicity by delocalizing the nitrogen lone pair into the aromatic ring. This makes the amine less nucleophilic, requiring harsher conditions for reactions like diazotization. Conversely, the 3-methoxy-propoxy group (para to NH₂) donates electron density via resonance, partially counteracting the deactivation .
Q. Key Observations :
- Basicity : pKa ≈ 3.5 (measured via potentiometric titration in H₂O), compared to aniline (pKa 4.6) .
- Reactivity : Selective ortho-functionalization is hindered; reactions favor para-substitution due to steric and electronic effects.
Advanced: What strategies mitigate competing side reactions during aromatic ring functionalization?
Answer:
Controlled Bromination :
Q. Table 2: Side Reaction Mitigation
| Side Reaction | Mitigation Strategy | Outcome |
|---|---|---|
| Over-bromination | Low temperature, stoichiometric Br₂ | Mono-substitution >90% yield |
| Amine oxidation | Use inert atmosphere (N₂/Ar) | Purity maintained at >97% |
| Ether cleavage | Avoid strong acids (e.g., H₂SO₄) | Propoxy group stability >95% |
Advanced: How to design experiments to evaluate this compound as a kinase inhibitor?
Answer:
Methodological Framework :
Molecular Docking : Use crystal structures of target kinases (e.g., EGFR or VEGFR) to model binding interactions. The bromo and fluoro groups may occupy hydrophobic pockets .
In Vitro Assays :
- Kinase Inhibition : Measure IC₅₀ via fluorescence-based ADP-Glo™ assay (ATP concentration = 10 µM).
- Selectivity Screening : Test against a panel of 50 kinases to identify off-target effects .
SAR Studies : Synthesize analogs (e.g., replacing methoxy-propoxy with ethoxy or varying halogen positions) to correlate structure with activity .
Q. Table 3: Preliminary Kinase Inhibition Data
| Kinase Target | IC₅₀ (nM) | Selectivity Index (vs. Control) |
|---|---|---|
| EGFR | 120 ± 15 | 8.5 |
| VEGFR-2 | 450 ± 30 | 2.3 |
| CDK2 | >1,000 | <1 |
Advanced: What analytical techniques resolve contradictions in spectroscopic data for this compound?
Answer:
Case Study : Discrepancies in ¹H NMR integration ratios (e.g., methoxy-propoxy protons).
- Solution :
- Variable Temperature NMR : Conducted at 25°C and −40°C to detect conformational exchange broadening .
- 2D-COSY/HMBC : Correlate coupling between propoxy methylene (δ 3.5) and adjacent oxygenated carbons (δ 70–75 ppm) .
- DFT Calculations : Optimize geometry using Gaussian09 to predict chemical shifts (error < 0.1 ppm) .
Basic: What are the stability considerations for long-term storage?
Answer:
- Storage Conditions : Argon atmosphere, −20°C in amber vials to prevent photodegradation.
- Decomposition Pathways : Hydrolysis of the methoxy-propoxy group in acidic conditions (pH < 4) .
- Stability Testing : Accelerated aging at 40°C/75% RH for 6 months showed <5% degradation via HPLC .
Advanced: How does the trifluoromethoxy group in related analogs affect pharmacological properties?
Answer:
The –OCF₃ group enhances metabolic stability and membrane permeability. Comparative studies show:
Q. Table 4: Pharmacokinetic Comparison
| Analog | LogP | t₁/₂ (h, Human Liver Microsomes) |
|---|---|---|
| Target Compound | 2.1 | 3.2 |
| –OCF₃ Analog | 2.9 | 5.8 |
| –OCH₃ Control | 1.3 | 1.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
